1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride 1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049750-94-8
VCID: VC6650144
InChI: InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H
SMILES: CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride

CAS No.: 1049750-94-8

Cat. No.: VC6650144

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73

* For research use only. Not for human or veterinary use.

1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride - 1049750-94-8

Specification

CAS No. 1049750-94-8
Molecular Formula C12H16ClN3
Molecular Weight 237.73
IUPAC Name 2-(2,5-dimethylphenyl)-5-methylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C12H15N3.ClH/c1-8-4-5-9(2)11(6-8)15-12(13)7-10(3)14-15;/h4-7H,13H2,1-3H3;1H
Standard InChI Key JMFARHZEJRACPS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride (C₁₂H₁₅N₃·HCl) features a pyrazole core substituted with a 2,5-dimethylphenyl group at the 1-position and a methyl group at the 3-position. The amine at the 5-position forms a hydrochloride salt, enhancing solubility and stability for research applications. The molecular weight of the free base is 201.27 g/mol, with the hydrochloride form adding 36.46 g/mol.

Spectroscopic Characterization

  • IR Spectroscopy: Pyrazole derivatives typically show N-H stretching vibrations near 3200 cm⁻¹ and C-N stretches around 1600 cm⁻¹ .

  • NMR: The ¹H NMR spectrum of analogous compounds reveals aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.0–2.5 ppm), and pyrazole ring protons (δ 5.5–6.0 ppm) .

  • X-ray Crystallography: Pyrazole derivatives often exhibit planar ring systems with bond lengths of 1.33–1.38 Å for N-N and 1.37–1.42 Å for C-N .

Physicochemical Data

PropertyValue
Molecular FormulaC₁₂H₁₅N₃·HCl
Molecular Weight237.73 g/mol
IUPAC Name2-(2,5-Dimethylphenyl)-5-methylpyrazol-3-amine hydrochloride
Canonical SMILESCC1=CC(=C(C=C1)C)N2C(=CC(=N2)C)N.Cl
SolubilitySoluble in polar solvents (e.g., methanol, DMSO)

Synthesis and Optimization

Regiospecific Pyrazole Formation

The synthesis of 1-arylpyrazoles often involves cyclocondensation reactions. A one-pot method using anilines and 2,5-dimethylfuran-3-one under acidic conditions yields regiospecific pyrazol-3-ones, which can be subsequently functionalized . For example:

  • Step 1: Nitration of 2,5-dimethylfuran-3-one introduces reactivity for cyclization.

  • Step 2: Condensation with substituted anilines forms the pyrazole ring.

  • Step 3: Amination at the 5-position via nucleophilic substitution or reduction .

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid in ethanol, followed by recrystallization to obtain the hydrochloride salt. Yields typically exceed 80% under optimized conditions.

Biological Activity and Mechanisms

Antiviral Applications

Molecular docking studies of pyrazole analogs with COVID-19 main protease (Mᵖʳᵒ) revealed binding affinities of −8.3 to −8.8 kcal/mol, outperforming remdesivir (−7.4 kcal/mol) . The dimethylphenyl group may enhance hydrophobic interactions with protease active sites.

SupplierRegionPurityForm
Conex Chemicals PTY LtdEurope>98%Hydrochloride
Zhejiang Hua Fang Pharmaceutical LtdUSA/Asia>95%Hydrochloride

Prices range from $120–$200 per gram, reflecting its specialized research use.

Future Directions and Challenges

Research Gaps

  • Toxicity Profiling: No in vivo studies or LD₅₀ data are available.

  • Mechanistic Studies: Target identification and pharmacokinetic properties remain unexplored.

Synthetic Innovations

Photocatalytic methods using visible light (e.g., blue LEDs) could improve yield and reduce reaction times, as demonstrated in related pyrazole syntheses .

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